Xanthochymol

Beschreibung

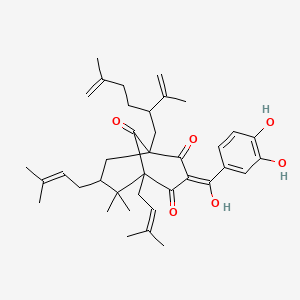

The exact mass of the compound (3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 247527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

52617-32-0 |

|---|---|

Molekularformel |

C38H50O6 |

Molekulargewicht |

602.8 g/mol |

IUPAC-Name |

(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h12,14,16-17,19,27-28,39-41H,1,7,11,13,15,18,20-21H2,2-6,8-10H3/b32-31- |

InChI-Schlüssel |

TZZQZCIACNYHBG-MVJHLKBCSA-N |

SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |

Isomerische SMILES |

CC(=CCC1CC2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |

Kanonische SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |

Andere CAS-Nummern |

52617-32-0 |

Synonyme |

xanthochymol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Xanthochymol: A Technical Guide to its Natural Sources, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthochymol is a polyisoprenylated benzophenone that has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in various species of the genus Garcinia (family Clusiaceae). These plants are primarily distributed in tropical regions of Asia, Africa, and Polynesia. The compound has been isolated from various parts of these plants, including the fruit rinds, seeds, leaves, and bark. The concentration of this compound can vary significantly depending on the species, geographical location, and the specific plant part.

Table 1: this compound Content in Various Garcinia Species

| Garcinia Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |

| Garcinia xanthochymus | Fruit Rind | 1.2 - 5.4 | [1][2] |

| Garcinia xanthochymus | Seed | 0.8 - 2.1 | [3] |

| Garcinia indica | Fruit Rind | 0.5 - 1.8 | [1] |

| Garcinia livingstonei | Fruit | Not specified, but present | [2] |

| Garcinia intermedia | Fruit | Not specified, but present | [4] |

| Garcinia forbesii | Bark | Not specified, but present | [5] |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol compiled from various reported methods.

Plant Material Preparation and Extraction

Objective: To extract crude this compound from the plant matrix.

Materials:

-

Dried and powdered plant material (e.g., fruit rinds of Garcinia xanthochymus)

-

Solvents: n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), methanol (MeOH)

-

Glass percolation columns or Soxhlet apparatus

-

Rotary evaporator

Protocol:

-

Defatting: The dried and powdered plant material is first extracted with a non-polar solvent like n-hexane to remove fats and waxes. This can be done by maceration or Soxhlet extraction.

-

Extraction of this compound: The defatted plant material is then sequentially extracted with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and methanol. This compound is typically found in the dichloromethane and ethyl acetate fractions. The extraction is carried out at room temperature over a period of 24-48 hours with occasional shaking, or for a shorter duration using a Soxhlet apparatus.

-

Concentration: The solvent from each fraction is removed under reduced pressure using a rotary evaporator to obtain the crude extracts.

Chromatographic Purification

Objective: To isolate pure this compound from the crude extract.

Materials:

-

Crude extract rich in this compound

-

Silica gel (60-120 or 230-400 mesh) for column chromatography

-

Solvents for mobile phase (e.g., gradients of n-hexane and ethyl acetate)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing chamber for TLC

-

UV lamp for visualization

Protocol:

-

Column Packing: A glass column is packed with silica gel using either a dry or wet packing method. The column is then equilibrated with the initial mobile phase (typically 100% n-hexane).

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring by TLC: The collected fractions are monitored by TLC to identify those containing this compound. The TLC plates are typically developed in a solvent system similar to the column's mobile phase and visualized under a UV lamp.

-

Pooling and Concentration: Fractions containing pure this compound (as determined by TLC) are pooled, and the solvent is evaporated to yield the purified compound.

-

Recrystallization (Optional): For further purification, the isolated this compound can be recrystallized from a suitable solvent system (e.g., methanol/water).

Table 2: Summary of a Typical Column Chromatography Protocol for this compound Purification

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase | Gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100) |

| Detection Method | Thin Layer Chromatography (TLC) with UV visualization |

| Purity Achieved | >95% (as determined by HPLC) |

| Typical Yield | Varies depending on the source material and extraction efficiency |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied. These effects are mediated through the modulation of several key signaling pathways.

Anticancer Activity

This compound has demonstrated significant anticancer effects in various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

This compound has been shown to induce apoptosis in human liver cancer cells by modulating the NF-κB and p53 signaling pathways.[6] It upregulates the expression of the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins like Bax and inhibits anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death. Concurrently, it can inhibit the NF-κB pathway, which is often constitutively active in cancer cells and promotes cell survival.

Caption: this compound-induced apoptosis via NF-κB and p53 pathways.

The Notch signaling pathway is frequently dysregulated in various cancers, promoting cell proliferation and survival. This compound has been found to inhibit the Notch1 signaling pathway in pancreatic and hepatocellular carcinoma cells.[7][8][9] This inhibition leads to decreased expression of downstream target genes, resulting in reduced cell proliferation and induction of apoptosis.

Caption: Inhibition of the Notch signaling pathway by this compound.

The c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, plays a crucial role in apoptosis. This compound has been reported to induce apoptosis in nasopharyngeal carcinoma cells by activating the JNK signaling pathway.[10] This activation leads to the phosphorylation of downstream targets, ultimately triggering the apoptotic cascade.

Caption: this compound-mediated apoptosis through the JNK pathway.

Anti-inflammatory Activity

This compound also exhibits potent anti-inflammatory effects by targeting key inflammatory pathways.

In macrophages, this compound has been shown to inhibit the production of inflammatory mediators by differentially regulating the NF-κB and STAT1 signaling pathways.[11] In response to lipopolysaccharide (LPS), it suppresses NF-κB activation. In response to interferon-gamma (IFN-γ), it inhibits the activation of STAT1.

Caption: this compound's differential inhibition of inflammatory pathways.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation. This guide has provided a comprehensive overview of its primary natural sources within the Garcinia genus, detailed a generalized protocol for its isolation and purification, and elucidated its mechanisms of action through the modulation of key cellular signaling pathways. The information compiled here aims to facilitate further research and development of this compound as a potential lead compound for novel therapeutics. Future studies should focus on optimizing isolation yields, exploring a wider range of biological activities, and conducting preclinical and clinical trials to validate its therapeutic efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academicworks.cuny.edu [academicworks.cuny.edu]

- 5. Evaluation of the Antioxidant, Antidiabetic, and Antiplasmodial Activities of Xanthones Isolated from Garcinia forbesii and Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer effect of xanthohumol induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthohumol Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xanthohumol inhibits Notch signaling and induces apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xanthohumol targets the JNK1/2 signaling pathway in apoptosis of human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential anti-inflammatory pathway by xanthohumol in IFN-gamma and LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Landscape of Garcinia xanthochymus: A Technical Guide for Researchers

An in-depth exploration of the phytochemical composition, analytical methodologies, and biological activities of Garcinia xanthochymus, a plant of significant medicinal interest.

Garcinia xanthochymus, commonly known as the false mangosteen or yellow mangosteen, is a tropical evergreen tree belonging to the Clusiaceae family.[1] Traditionally used in various Asian systems of medicine to treat ailments ranging from diarrhea and dysentery to inflammatory conditions, this plant is a rich reservoir of bioactive secondary metabolites.[2][3] Modern phytochemical investigations have unveiled a diverse array of chemical constituents, primarily categorized as xanthones, benzophenones, flavonoids, and triterpenoids, which contribute to its pharmacological properties.[2][4] This technical guide provides a comprehensive overview of the chemical composition of G. xanthochymus, details the experimental protocols for the isolation and characterization of its bioactive compounds, and visualizes key experimental workflows and biological pathways.

Core Chemical Constituents

The chemical profile of Garcinia xanthochymus is diverse, with different parts of the plant—fruits, leaves, bark, and seeds—harboring distinct classes of compounds. The predominant phytochemicals include xanthones, benzophenones, flavonoids, depsidones, and isocoumarins.[2][4]

Xanthones: This class of polyphenolic compounds is considered a chemotaxonomic marker for the Garcinia genus.[2] Numerous xanthones have been isolated from the bark and leaves of G. xanthochymus, with many exhibiting potent biological activities, including anti-tumor and anti-inflammatory effects.[5][6] Some of the notable xanthones identified include 1,5-dihydroxy-3-methoxyxanthone, 1,3-dimethoxy-5-hydroxy xanthone, and several prenylated derivatives which have demonstrated significant cytotoxic activities against various cancer cell lines.[7][8]

Benzophenones: The fruits of G. xanthochymus are a particularly rich source of polyisoprenylated benzophenones (PIBs), such as xanthochymol and isothis compound.[3][9] These compounds are known for their antioxidant, cytotoxic, and anti-inflammatory properties.[10][11] Novel benzophenones, including guttiferone H and gambogenone, have also been isolated and characterized from the fruit extracts.[10][11]

Flavonoids and Biflavonoids: The leaves and fruits contain a variety of flavonoids and biflavonoids, including kaempferol, quercetin, rutin, amentoflavone, and morelloflavone.[7][12][13] These compounds are well-known for their antioxidant and anti-inflammatory activities.[13] For instance, kaempferol has shown antioxidant activity with an IC50 of 39.0 μg/mL.[12]

Other Compounds: Besides the major classes, G. xanthochymus also contains triterpenoids, phenolic acids like protocatechuic acid, and hydroxycitric acid (HCA), particularly in the fruit rind.[2][13] The seed oil is composed of several fatty acids, including oleic, palmitic, and linoleic acids.[14]

Quantitative Analysis of Phytochemicals

Quantitative data on the chemical composition of G. xanthochymus is crucial for standardization and drug development. The following tables summarize the available quantitative data from various studies.

Table 1: Proximate and Mineral Composition of Different Fruit Parts of Garcinia xanthochymus

| Component | Peel (LPe) | Rind (SDR) | Seed (SDS) | Pulp (LPu) |

| Proximate Composition (%) | ||||

| Moisture | - | 9.17 ± 0.55 | - | 8.17 ± 0.32 |

| Crude Fat | 6.29 ± 0.10 | 9.38 ± 0.11 | 28.35 ± 0.07 | 6.08 ± 0.11 |

| Crude Protein | - | - | - | ~2-4% |

| Crude Fiber | 16.31 ± 0.35 | 12.10 ± 0.12 | 4.18 ± 0.49 | 7.11 ± 0.16 |

| Mineral Content (μ g/100g ) | ||||

| Potassium | 321.25 ± 69.43 | 171.75 ± 8.52 | - | 453.00 ± 6.64 |

| Calcium | 40.25 ± 7.94 | 26.50 ± 0.87 | - | 59.00 ± 2.89 |

| Magnesium | 22.00 ± 3.75 | 32.25 ± 1.01 | 40.50 ± 1.44 | - |

| Iron | - | - | 8.75 ± 0.43 | - |

| Copper | - | - | - | 0.75 ± 0.14 |

Data sourced from a 2022 study on the phytochemical and functional characterization of different parts of the G. xanthochymus fruit.[15]

Table 2: Phenolic Acid and Fatty Acid Composition in Different Fruit Parts of Garcinia xanthochymus

| Compound | Peel (LPe) | Pulp (LPu) | Seed (SDS) | Rind (SDR) |

| Phenolic Acids (mg/100g) | ||||

| Epicatechin | 575.26 ± 2.93 | 113.01 ± 0.68 | - | - |

| Gallic Acid | 149.67 ± 2.26 | - | - | - |

| Chlorogenic Acid | 88.83 ± 2.19 | - | - | - |

| Syringic Acid | 10.85 ± 0.84 | - | - | - |

| Fatty Acids (%) | ||||

| Linoleic Acid | 8.095 ± 0.15 | - | - | - |

| α-Linolenic Acid | 14.190 ± 0.32 | - | - | - |

| Palmitic Acid | 26.285 ± 0.23 | 32.666 ± 0.02 | 49.596 ± 0.09 | 29.585 ± 1.16 |

| Oleic Acid | 31.167 ± 0.60 | 37.314 ± 0.25 | 46.228 ± 0.00 | 32.632 ± 0.13 |

Data sourced from a 2022 study on the phytochemical and functional characterization of different parts of the G. xanthochymus fruit.[16]

Experimental Protocols

The isolation and characterization of bioactive compounds from G. xanthochymus typically involve a series of extraction, fractionation, and chromatographic techniques, followed by spectroscopic analysis for structure elucidation.

General Protocol for Extraction and Isolation

-

Sample Preparation: Plant material (e.g., air-dried and powdered fruits, leaves, or bark) is collected and prepared for extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, commonly methanol (MeOH) or ethanol, at room temperature for an extended period.[11] This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the compounds based on their polarity.

-

Chromatographic Separation: Each fraction is then subjected to various chromatographic techniques for the isolation of pure compounds. This typically starts with open column chromatography over silica gel, followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC).[7]

-

Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS - ESI-MS, HRESIMS).[7][11]

Biological Activities and Signaling Pathways

The rich phytochemical profile of G. xanthochymus translates to a broad spectrum of biological activities, including antioxidant, anti-inflammatory, cytotoxic, and antidiabetic effects.

Cytotoxic Activity and Apoptosis Induction

Several compounds from G. xanthochymus, particularly xanthones and benzophenones, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, garciniaxanthone I (GXI), a xanthone isolated from the bark, has been shown to induce apoptosis in human hepatocellular carcinoma (HepG2) cells.[8] The proposed mechanism involves the mitochondrial pathway of apoptosis.

Antidiabetic Activity

Extracts and isolated compounds from G. xanthochymus have also shown potential in managing diabetes. The mechanisms are believed to involve the inhibition of key carbohydrate-digesting enzymes, α-amylase and α-glucosidase, by compounds such as fukugetin and subelliptenone.[3] This inhibition slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

References

- 1. Garcinia xanthochymus - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jbr.rgu.ac.in [jbr.rgu.ac.in]

- 4. Phytochemical constituents and pharmacological properties of Garcinia xanthochymus- a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells via the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Chemical constituents from leaves of Garcinia xanthochymus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells via the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bioactive benzophenones from Garcinia xanthochymus fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jtsb.ijournals.cn [jtsb.ijournals.cn]

- 13. ask-ayurveda.com [ask-ayurveda.com]

- 14. researchgate.net [researchgate.net]

- 15. Phytochemical and Functional Characterization of Different Parts of the Garcinia xanthochymus Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Elucidation of Polycyclic Polyprenylated Acylphloroglucinol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of complex natural products is a rapidly advancing field, driven by the potential for novel therapeutic agents. This technical guide delves into the elucidation of biosynthetic pathways for polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of compounds with significant biological activities. While the complete biosynthetic pathway for many specific PPAPs, such as Xanthochymol from Garcinia xanthochymus, remains to be fully elucidated, this document provides a comprehensive overview of the current understanding and a detailed case study of a related, well-characterized pathway.

This guide begins with the proposed biosynthetic route for xanthones, a class of compounds structurally related to many PPAPs, highlighting the key precursor pathways and enzymatic steps. The core of this document is an in-depth examination of the elucidated biosynthesis of Xanthohumol, a prenylated chalcone from hops (Humulus lupulus). This case study serves as a practical model for the methodologies, data analysis, and visualization techniques employed in the field. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to equip researchers with the knowledge to tackle the elucidation of novel biosynthetic pathways.

Introduction: The Enigma of this compound Biosynthesis

This compound is a prominent member of the polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products isolated from plants of the Garcinia genus. These compounds have garnered significant interest due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Despite the therapeutic potential of this compound, its biosynthetic pathway has not yet been fully elucidated. Understanding the enzymatic machinery responsible for its complex architecture is crucial for biotechnological production and the generation of novel analogs with improved pharmacological profiles.

Proposed Biosynthetic Pathway of Xanthones in Garcinia

While the specific pathway to this compound is unknown, the general biosynthesis of the structurally related xanthones in plants is understood to proceed via a mixed shikimate-acetate pathway.[1] This proposed pathway provides a foundational framework for investigating the biosynthesis of more complex PPAPs.

The core xanthone structure is assembled from precursors derived from two major metabolic routes: the shikimate pathway, which provides a benzoyl-CoA starter unit, and the acetate-malonate pathway, which contributes three molecules of malonyl-CoA for chain extension.[2] Key enzymatic steps in this proposed pathway include:

-

Formation of the Benzophenone Scaffold: A benzophenone synthase (BPS), a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form a 2,3′,4,6-tetrahydroxybenzophenone intermediate.[3][4]

-

Oxidative Cyclization: A cytochrome P450 monooxygenase is believed to catalyze the regioselective intramolecular oxidative coupling of the benzophenone intermediate to form the characteristic tricyclic xanthone core.[5]

-

Tailoring Modifications: A series of tailoring enzymes, including prenyltransferases, methyltransferases, and hydroxylases, are then responsible for the extensive structural diversification of the xanthone scaffold, leading to the vast array of naturally occurring xanthone derivatives.[3]

The diagram below illustrates the proposed general biosynthetic pathway for xanthones.

Case Study: Elucidation of the Xanthohumol Biosynthetic Pathway

In contrast to this compound, the biosynthesis of Xanthohumol, a prenylated chalcone from hops (Humulus lupulus), has been extensively studied and provides an excellent model for pathway elucidation.[6][7] Xanthohumol synthesis involves the convergence of three primary metabolic pathways to provide the necessary precursors, followed by a series of specific enzymatic reactions to assemble and modify the final molecule.

The diagram below provides a detailed overview of the elucidated Xanthohumol biosynthetic pathway.

Quantitative Data in Xanthohumol Biosynthesis

The elucidation of the Xanthohumol pathway has been supported by quantitative analysis of intermediates and final products, often through heterologous expression in yeast (Saccharomyces cerevisiae). The following table summarizes representative quantitative data from such studies.

| Strain/Condition | Key Genetic Modification | Titer of Desmethylxanthohumol (DMX) | Titer of Xanthohumol (XN) | Reference |

| Engineered S. cerevisiae | Overexpression of core pathway genes | 4.0 mg/L | Not reported | [6] |

| Engineered S. cerevisiae | Enhanced DMAPP supply | 12 µg/L (initial) | Not reported | [7] |

| Hops (Humulus lupulus) | Natural production | Varies (0.1-1% of dry weight) | Varies | [6] |

| Hops (Polaris variety) | Accelerated Solvent Extraction (Ethanol, 200°C) | Not applicable | 1.85 mg/mL (extract) | [8] |

Experimental Protocols for Pathway Elucidation

The following sections detail common experimental protocols used in the elucidation of the Xanthohumol biosynthetic pathway.

The identification of candidate genes for the Xanthohumol pathway often relies on transcriptomic analysis of hop tissues where the compound is produced (e.g., lupulin glands).[9] The workflow for gene identification and cloning is as follows:

Protocol: Gene Cloning from Hop cDNA

-

RNA Extraction: Total RNA is extracted from hop lupulin glands using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

-

PCR Amplification: Candidate genes are amplified from the cDNA library using gene-specific primers designed based on transcriptome data. High-fidelity DNA polymerase is used to minimize PCR errors.

-

Vector Ligation: The amplified PCR products are cloned into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52) using techniques such as Gateway cloning or traditional restriction enzyme digestion and ligation.

-

Transformation and Verification: The ligation mixture is transformed into competent E. coli for plasmid amplification. Plasmids are then isolated and the insert is verified by Sanger sequencing.

To confirm the function of the cloned genes, they are heterologously expressed in a host organism that does not naturally produce Xanthohumol, such as S. cerevisiae.

Protocol: Heterologous Expression in S. cerevisiae

-

Yeast Transformation: The expression plasmids containing the candidate biosynthetic genes are transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Cultivation and Induction: Transformed yeast cells are grown in a selective medium to maintain the plasmids. Gene expression is induced by adding the appropriate inducer (e.g., galactose for the GAL1 promoter). Precursors, such as naringenin, can be fed to the culture to test specific enzymatic steps.

-

Metabolite Extraction: After a period of cultivation, the yeast cells and culture medium are harvested. Metabolites are extracted using an organic solvent such as ethyl acetate.

-

Metabolite Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify and quantify the products.[6] Authentic standards of expected intermediates and the final product are used for comparison.

To further characterize the biochemical properties of the biosynthetic enzymes, in vitro assays are performed using purified recombinant proteins.

Protocol: In vitro Assay for Prenyltransferase (HlPT1L)

-

Protein Expression and Purification: The prenyltransferase gene is cloned into a protein expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag) and expressed in E. coli. The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA resin).

-

Enzyme Reaction: The assay is typically performed in a reaction buffer containing the purified enzyme, the acceptor substrate (naringenin chalcone), the prenyl donor (DMAPP), and necessary cofactors (e.g., Mg²⁺).

-

Reaction Quenching and Product Extraction: The reaction is incubated at an optimal temperature and then stopped by adding an acid or organic solvent. The products are extracted with an organic solvent.

-

Product Analysis: The reaction products are analyzed by HPLC or LC-MS to confirm the formation of desmethylxanthohumol and to determine the kinetic parameters of the enzyme (e.g., Kₘ and kcat).[10]

Conclusion and Future Directions

The elucidation of natural product biosynthetic pathways is a complex but rewarding endeavor that paves the way for the sustainable production of valuable molecules and the engineering of novel compounds. While the complete biosynthetic pathway of this compound remains an open area of research, the proposed pathway for xanthones provides a solid foundation for future investigations. The detailed case study of Xanthohumol biosynthesis presented here illustrates the powerful combination of genomics, molecular biology, and analytical chemistry in unraveling these intricate metabolic networks. Future research in this area will likely focus on the discovery and characterization of the specific enzymes involved in this compound biosynthesis in Garcinia species, with the ultimate goal of reconstituting the pathway in a heterologous host for controlled production. The methodologies and principles outlined in this guide will be invaluable for researchers embarking on such exciting scientific journeys.

References

- 1. researchgate.net [researchgate.net]

- 2. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 4. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. De novo biosynthesis of the hops bioactive flavonoid xanthohumol in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Xanthochymol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthochymol is a polyisoprenylated benzophenone, a class of compounds that has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the currently available physicochemical properties of this compound. It is important to distinguish this compound from the similarly named and more extensively studied prenylated chalcone, Xanthohumol. This document focuses exclusively on this compound, presenting its known molecular characteristics, solubility, and other physical constants. The guide also outlines experimental protocols for the isolation and characterization of this compound and discusses its reported biological activities. Due to the limited extent of research on this compound compared to other natural products, some of the presented data are based on computational estimations and should be interpreted accordingly. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the potential of this compound.

Introduction

This compound is a natural product that can be isolated from various plant species, most notably from the fruit rinds of Garcinia indica and other Garcinia species. Structurally, it is classified as a polyisoprenylated benzophenone, featuring a complex bicyclic core. Its intricate molecular architecture is a key determinant of its biological activity, which has been reported to include cytotoxic effects against several human cancer cell lines.

It is crucial to differentiate this compound from Xanthohumol, a prenylated chalcone found in hops (Humulus lupulus). These are distinct molecules with different chemical structures, physicochemical properties, and biological activities. The majority of readily available scientific literature pertains to Xanthohumol. This guide, however, is dedicated to compiling the specific data available for this compound to provide a clear and accurate resource for the scientific community.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and for its development as a potential therapeutic agent. The following tables summarize the known and estimated physicochemical properties of this compound.

Table 1: General and Structural Properties of this compound

| Property | Value | Source |

| Chemical Name | (3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione | [1] |

| CAS Number | 52617-32-0 | [1][2] |

| Molecular Formula | C₃₈H₅₀O₆ | [1][2] |

| Molecular Weight | 602.81 g/mol | [1][2] |

| Canonical SMILES | CC(=CCC1CC2(CC(CCC(C)=C)C(C)=C)C(O)=C(C(=O)C3=CC(O)=C(O)C=C3)C(=O)C(CC=C(C)C)(C2=O)C1(C)C) | |

| InChI Key | ZLMZRAYSIVLUPA-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes | Source |

| Physical Description | Information not consistently available. | Typically isolated as a solid. | |

| Melting Point | Data not available. | ||

| Boiling Point | 712.50 °C | Estimated value. | [1] |

| Water Solubility | 1.624 x 10⁻⁸ mg/L at 25 °C | Estimated value, indicating very low aqueous solubility. | [1] |

| logP (o/w) | 10.863 | Estimated value, indicating high lipophilicity. | [1] |

| pKa | Data not available. |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not extensively published. However, methods for its isolation and analytical quantification have been described.

Isolation of this compound from Garcinia indica

This compound can be isolated from the fruit rinds of Garcinia indica. A general procedure involves the following steps:

-

Extraction: The dried and powdered fruit rinds are subjected to solvent extraction. A common method is maceration or Soxhlet extraction with methanol.

-

Fractionation: The crude methanol extract is then fractionated using solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Cytotoxic activity is often concentrated in the ethyl acetate fraction.

-

Chromatographic Purification: The bioactive fraction is further purified using chromatographic techniques. This may involve:

-

Column Chromatography: Separation on a silica gel column with a gradient elution system of solvents like hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase.

-

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive method for the identification and quantification of this compound involves LC-MS/MS.

-

Chromatographic Separation:

-

Column: A reverse-phase column (e.g., RP-18).

-

Mobile Phase: A gradient system can be employed, for example, a mixture of acetonitrile-water and methanol-acetic acid.

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) is a common method.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound.

-

This method allows for the detection and quantification of this compound in complex matrices such as plant extracts.

Biological Activity and Signaling Pathways

The biological activities of this compound are not as extensively studied as those of Xanthohumol. However, existing research indicates that this compound possesses significant cytotoxic properties against various human cancer cell lines, including colon, breast, and liver cancer cells.

Cytotoxic Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells. Interestingly, the cytotoxic effect of this compound can be synergistic when combined with its isomer, isothis compound. The precise molecular mechanisms underlying its cytotoxicity are still under investigation.

Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways modulated by this compound. The majority of research on signaling pathway modulation by related compounds has focused on Xanthohumol. For Xanthohumol, pathways such as NF-κB, PI3K/Akt/mTOR, and Notch have been identified as targets. It is plausible that this compound may affect similar pathways due to some structural similarities, but this requires experimental validation.

The following diagram illustrates a hypothetical workflow for investigating the impact of a compound like this compound on a cellular signaling pathway.

Conclusion

This compound is a polyisoprenylated benzophenone with demonstrated cytotoxic activity. This guide has compiled the available physicochemical data for this compound, highlighting that much of the information is based on computational estimations due to a lack of extensive experimental studies. Key properties such as melting point and pKa remain to be experimentally determined. While methods for its isolation and quantification have been established, a deeper understanding of its mechanism of action, including the specific signaling pathways it modulates, requires further investigation. For researchers in drug discovery, this compound presents an interesting scaffold with potential for further development, and this guide provides a starting point for such endeavors. It is imperative for future research to clearly distinguish between this compound and Xanthohumol to build a more accurate and comprehensive body of knowledge on these distinct natural products.

References

The Multifaceted Mechanism of Action of Xanthochymol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthochymol, a prominent prenylated chalcone found in the hop plant (Humulus lupulus), has garnered significant scientific attention for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a particular focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of a multitude of cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and the suppression of inflammatory responses.

Induction of Apoptosis

This compound has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines through both the intrinsic and extrinsic pathways.[3][4] This programmed cell death is initiated by the activation of key signaling cascades and the regulation of pro- and anti-apoptotic proteins.

Intrinsic (Mitochondrial) Pathway: this compound triggers the mitochondrial pathway of apoptosis by altering the balance of Bcl-2 family proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][6][7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm.[4] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[3][8][9]

Extrinsic (Death Receptor) Pathway: Evidence also suggests that this compound can activate the extrinsic apoptotic pathway. This involves the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of caspase-8.[3][8] Activated caspase-8 can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.

Cell Cycle Arrest

This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and S phases.[2][9][10] This arrest prevents cancer cells from proceeding through the cell division cycle, thereby halting their growth.

The molecular mechanism underlying this effect involves the modulation of key cell cycle regulatory proteins. This compound has been observed to upregulate the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.[2][11] These proteins bind to and inhibit the activity of cyclin-CDK complexes, such as Cyclin D1/CDK4, which are essential for the G1/S phase transition.[2][11] By inhibiting these complexes, this compound effectively blocks the cell cycle.

Modulation of Key Signaling Pathways

This compound's pleiotropic effects are largely attributed to its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer and inflammatory diseases.

a) NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to be a potent inhibitor of NF-κB activation.[10][12][13] It can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[12] This keeps NF-κB sequestered in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[10][12]

b) STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is frequently overactive in cancer, promoting cell proliferation, survival, and angiogenesis. This compound has been demonstrated to inhibit the activation of STAT3.[14][15] It can suppress the IL-6-induced phosphorylation of STAT3, which is a critical step in its activation.[14][15] By inhibiting STAT3 signaling, this compound can downregulate the expression of STAT3 target genes, such as the anti-apoptotic protein survivin and the cell cycle regulator cyclin D1.[14]

c) PI3K/Akt/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. This compound has been reported to inhibit this pathway, contributing to its anti-cancer effects.[16][17] By interfering with this signaling cascade, this compound can lead to decreased cell proliferation and the induction of apoptosis.

d) Notch Signaling Pathway: The Notch signaling pathway plays a role in cell fate determination, proliferation, and apoptosis. Aberrant Notch signaling is implicated in various cancers. This compound has been found to inhibit the Notch1 signaling pathway in several cancer cell types.[13][18] This inhibition is associated with a reduction in cancer cell growth and the induction of apoptosis.[13][18]

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | 24 | 74.06 ± 1.98 | [10] |

| A549 | Non-small cell lung cancer | 48 | 25.48 ± 0.30 | [10] |

| A549 | Non-small cell lung cancer | 72 | 13.50 ± 0.82 | [10] |

| MCF-7 | Breast Cancer | 24 | 23.07 | [3] |

| MCF-7 | Breast Cancer | 48 | 1.9 | [3] |

| MCF-7 | Breast Cancer | 72 | 0.18 | [3] |

| HCT116 | Colon Carcinoma | Not Specified | 40.8 ± 1.4 | [19] |

| HT29 | Colon Carcinoma | Not Specified | 50.2 ± 1.4 | [19] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | 25.4 ± 1.1 | [19] |

| Huh7 | Hepatocellular Carcinoma | Not Specified | 37.2 ± 1.5 | [19] |

| A-172 | Glioblastoma | 72 | 12.3 ± 6.4 | [20] |

| 5637 | Urinary Bladder Carcinoma | 72 | 15.4 ± 7.9 | [20] |

| A-431 | Epidermoid Carcinoma | 72 | 15.4 ± 7.9 | [20] |

| SK-MEL-3 | Melanoma | 72 | 15.4 ± 7.9 | [20] |

| UM-SCC-17A | Head and Neck Squamous Carcinoma | 72 | 32.3 ± 9.8 | [20] |

| MCC-13 | Merkel Cell Carcinoma | 72 | 23.4 ± 6.3 | [20] |

Table 2: Effect of this compound on Apoptosis in A549 Cells (72h treatment)

| This compound (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Reference |

| 0 (Control) | 1.42 ± 0.47 | 1.80 ± 0.30 | [10] |

| 14 | 2.72 ± 0.59 | 4.90 ± 0.85 | [10] |

| 28 | 26.08 ± 1.50 | 17.05 ± 3.12 | [10] |

| 42 | 34.42 ± 4.41 | 33.27 ± 3.55 | [10] |

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells

| This compound (µM) | S Phase Cells (%) | Reference |

| 0 | 8.94 ± 0.23 | [10] |

| 14 | 12.34 ± 1.09 | [10] |

| 28 | 16.43 ± 1.52 | [10] |

| 42 | 46.95 ± 2.03 | [10] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound-induced apoptosis signaling pathway.

Caption: this compound-induced cell cycle arrest at the G1/S transition.

Caption: Inhibition of NF-κB and STAT3 signaling pathways by this compound.

Experimental Protocols

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, for positive control)

-

Phosphate-buffered saline (PBS), ice-cold

-

1X Annexin V Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI) solution (e.g., 50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time. Include untreated and positive controls.

-

For adherent cells, gently detach them using trypsin-EDTA, then wash with serum-containing medium to inactivate trypsin. For suspension cells, proceed to the next step.

-

Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 10 µL of PI solution to the cell suspension.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained and single-stained controls for setting compensation and gates.

-

Analyze the data to distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.

-

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution by flow cytometry after staining with propidium iodide.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS)

-

70% ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Harvest and wash cells as described in the apoptosis assay protocol.

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.

-

Fix the cells overnight at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram to visualize the DNA content, which will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Quantify the percentage of cells in each phase using appropriate cell cycle analysis software.

-

Western Blotting for Key Signaling Proteins

This protocol provides a general procedure for the detection of proteins such as STAT3, p-STAT3, NF-κB p65, Bcl-2, Bax, and Cyclin D1 by Western blotting.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the proteins of interest)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound and prepare cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing with Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control such as β-actin or GAPDH.

-

Conclusion

This compound is a promising natural compound with a well-documented, multi-targeted mechanism of action. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit key pro-survival and pro-inflammatory signaling pathways underscores its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. This technical guide provides a comprehensive overview of its molecular mechanisms, supported by quantitative data and detailed experimental protocols, to facilitate further research and development of this compound-based therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Xanthohumol targets the ERK1/2-Fra1 signaling axis to reduce cyclin D1 expression and inhibit non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthohumol, a Prenylated Flavonoid from Hops, Induces Caspase-Dependent Degradation of Oncoprotein BCR-ABL in K562 Cells | MDPI [mdpi.com]

- 7. Xanthohumol induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI3K/Akt/mTOR-kinase in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 11. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. dovepress.com [dovepress.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. bosterbio.com [bosterbio.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Xanthochymol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthochymol, a polyisoprenylated benzophenone, is a natural product isolated from various Garcinia species. It has garnered significant interest within the scientific community due to its complex molecular architecture and promising biological activities. This technical guide provides a detailed exposition of the molecular structure and stereochemistry of this compound. It includes a compilation of available spectroscopic and crystallographic data, detailed experimental protocols for its isolation and structural elucidation, and an illustrative representation of a key signaling pathway modulated by structurally related compounds. This document aims to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Molecular Structure and Stereochemistry

This compound possesses a complex bridged bicyclo[3.3.1]nonane core, extensively decorated with isoprenyl and other functional groups. The systematic IUPAC name for this compound is (1R,3E,5S,7S)-3-[(3,4-dihydroxyphenyl)(hydroxy)methylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-5-enyl]bicyclo[3.3.1]nonane-2,4,9-trione. Its molecular formula is C₃₈H₅₀O₆, with a molecular weight of 602.8 g/mol .

The stereochemistry of this compound is a critical aspect of its molecular identity, featuring multiple chiral centers that give rise to its specific three-dimensional conformation. The designated stereochemistry is crucial for its biological activity and interaction with molecular targets.

Spectroscopic and Structural Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques and X-ray crystallography. While comprehensive public datasets are limited, this section compiles available data to provide a foundational understanding of its spectral and structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional moieties.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (phenolic and enolic) | 3500-3200 (broad) |

| C-H (alkane and alkene) | 3100-2850 |

| C=O (ketone and enone) | 1740-1650 |

| C=C (aromatic and alkene) | 1650-1450 |

| C-O | 1300-1000 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula. High-resolution mass spectrometry (HRMS) provides the exact mass, which is a critical piece of data for formula determination.

| Ion | m/z |

| [M+H]⁺ | 603.3680 |

| [M+Na]⁺ | 625.3500 |

Note: These are calculated values for the specified adducts.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including precise bond lengths and angles. While a public Crystallographic Information File (CIF) for this compound is not readily accessible, such data would be invaluable for understanding its exact solid-state conformation.

Experimental Protocols

The isolation and structural characterization of this compound involve a series of meticulous experimental procedures.

Isolation and Purification of this compound from Garcinia Species

Objective: To isolate and purify this compound from the fruit rinds of a Garcinia species.

Materials:

-

Dried and powdered fruit rinds of a Garcinia species (e.g., Garcinia indica)

-

Solvents: n-hexane, ethyl acetate, methanol

-

Silica gel for column chromatography (60-120 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: a. Macerate the powdered fruit rinds (1 kg) with n-hexane (3 x 5 L) at room temperature for 72 hours to remove non-polar constituents. b. Discard the hexane extract and air-dry the plant material. c. Subsequently, extract the defatted plant material with ethyl acetate (3 x 5 L) at room temperature for 72 hours. d. Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification: a. Subject the crude ethyl acetate extract (10 g) to column chromatography on a silica gel column (500 g). b. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.). c. Collect fractions of 50 mL each and monitor by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2) and visualize under UV light (254 nm). d. Combine fractions showing a prominent spot corresponding to this compound. e. Re-chromatograph the combined fractions if necessary to achieve high purity. f. Crystallize the purified compound from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

Structural Elucidation Workflow

The definitive identification of the isolated compound as this compound requires a comprehensive spectroscopic analysis.

Caption: Workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathway studies for this compound are limited in publicly accessible literature, extensive research has been conducted on the structurally related and often co-isolated compound, Xanthohumol. Xanthohumol has been shown to modulate several critical signaling pathways involved in cancer progression, including the Notch signaling pathway. Given the structural similarities, it is plausible that this compound may exhibit analogous activities.

The Notch signaling pathway is a highly conserved cell signaling system that plays a crucial role in cell proliferation, differentiation, and apoptosis. Aberrant Notch signaling is implicated in the development and progression of various cancers.

Caption: Inhibition of the Notch signaling pathway by Xanthohumol.

Disclaimer: The signaling pathway diagram is based on published data for Xanthohumol due to the limited availability of specific studies on this compound. The structural similarity between the two compounds suggests a potential for analogous biological activity, which warrants further investigation.

Conclusion

This compound remains a molecule of significant scientific interest, possessing a complex and challenging molecular structure. This guide has synthesized the available information on its structure, stereochemistry, and methods for its study. While there is a clear need for more comprehensive and publicly accessible quantitative data, particularly detailed NMR and X-ray crystallographic analyses, the foundational knowledge presented here provides a solid starting point for researchers. The exploration of its biological activities, potentially mirroring those of related compounds like Xanthohumol, opens promising avenues for future drug discovery and development efforts.

The Pharmacological Profile of Xanthohymol: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Xanthohymol, a prenylated chalcone found predominantly in the hop plant (Humulus lupulus), is emerging as a compound of significant interest to the scientific and medical communities. Possessing a broad spectrum of pharmacological activities, this natural product is the subject of extensive research for its potential therapeutic applications in oncology, inflammatory diseases, and beyond. This technical guide provides an in-depth overview of the core pharmacological properties of Xanthohymol, tailored for researchers, scientists, and drug development professionals.

Anticancer Properties

Xanthohymol exhibits potent anticancer activity across a wide range of cancer cell types through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Cytotoxicity and Antiproliferative Effects

Xanthohymol has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure, indicating a dose- and time-dependent mechanism of action.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MDA-MB-231 | 6.7 | 24 | [1] |

| Hs578T | 4.78 | 24 | [1] | |

| MCF-7 | 1.9 (2D), 12.37 (3D) | 48 | [2] | |

| Colon Cancer | HCT-15 | 3.6 | 24 | [3] |

| 40-16 | 4.1, 3.6, 2.6 | 24, 48, 72 | [3] | |

| HCT116 | 40.8 ± 1.4 | Not Specified | [4] | |

| HT29 | 50.2 ± 1.4 | Not Specified | [4] | |

| Glioblastoma | A-172 | 12.3 ± 6.4 | 72 | [5] |

| Gastric Cancer | AGS | 16.04 | 24 | [6] |

| SGC-7901 | 35.81 | 24 | [6] | |

| MGC-803 | 111.16 | 24 | [6] | |

| Hepatocellular Carcinoma | HepG2 | 25.4 ± 1.1 | Not Specified | [4] |

| Huh7 | 37.2 ± 1.5 | Not Specified | [4] | |

| HA22T/VGH | 108 | Not Specified | [1] | |

| Hep3B | 166 | Not Specified | [1] | |

| Leukemia | K562 | ~5 | 16 | [7] |

| Lung Cancer | A549 | 4.74 (2D), 31.17 (3D) | 48 | [2] |

| Melanoma | SK-MEL-3 | 15.4 ± 7.9 | 72 | [5] |

| B16F10 | 18.5 ± 1.5 | 48 | [8] | |

| Merkel Cell Carcinoma | MCC-13 | 23.4 ± 6.3 | 72 | [5] |

| Neuroblastoma | NGP, SH-SY-5Y, SK-N-AS | ~12 | Not Specified | [9] |

| Pancreatic Cancer | PANC-1, BxPC-3 | Not Specified (effective) | Not Specified | [3] |

| Prostate Cancer | LNCaP, PC-3, DU145 | 20-40 | Not Specified | [3] |

| Urinary Bladder Carcinoma | 5637 | 13.2 ± 3.1 | 72 | [5] |

Induction of Apoptosis and Cell Cycle Arrest

Xanthohymol triggers programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of Bcl-2 family proteins.[9][10] Furthermore, Xanthohymol can induce cell cycle arrest, primarily at the G1 or S phase, thereby halting uncontrolled cell division.[8][11]

Inhibition of Angiogenesis and Metastasis

The formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) are critical for tumor growth and progression. Xanthohymol has been shown to inhibit angiogenesis by suppressing the expression of key angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8).[12] It also impedes cancer cell invasion and migration.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including cancer. Xanthohymol exhibits potent anti-inflammatory effects by targeting key inflammatory pathways.

Inhibition of Inflammatory Mediators

Xanthohymol has been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various cell models, such as LPS-stimulated RAW 264.7 macrophages.[13][14][15]

| Inflammatory Mediator | Cell Line | IC50 | Reference |

| Nitric Oxide (NO) | RAW 264.7 | 8.3 µM | [16] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of Xanthohymol are largely attributed to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[17][18] Xanthohymol has been shown to prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][7]

Antioxidant Properties

Xanthohymol is a powerful antioxidant, capable of neutralizing harmful reactive oxygen species (ROS) and protecting cells from oxidative damage.

Radical Scavenging Activity

The antioxidant capacity of Xanthohymol has been quantified using various standard assays.

| Assay | Antioxidant Capacity | Reference |

| ABTS | 0.32 ± 0.09 µmol TE/L | [11] |

| FRAP | 0.27 ± 0.04 µmol TE/L | [11] |

| DPPH | Low scavenging effect | [3][11] |

| ORAC | Positively correlated with Xanthohymol content | [10] |

Activation of Antioxidant Defense Mechanisms

Beyond direct radical scavenging, Xanthohymol can enhance the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[14] This leads to the increased expression of a battery of antioxidant and detoxifying enzymes.

Antimicrobial and Antiviral Activities

Xanthohymol has demonstrated a broad spectrum of antimicrobial activity against various pathogens.

Antibacterial Activity

Xanthohymol is effective against a range of Gram-positive bacteria, with reported Minimum Inhibitory Concentrations (MICs).

| Bacterial Strain | MIC (µg/mL) | Reference |

| Clostridium perfringens | 15-107 | [19] |

| Clostridium difficile | 15-107 | [19] |

| Bacteroides fragilis | 15-107 | [19] |

| Staphylococcus aureus | 15.6-62.5 | [18] |

Antiviral Activity

Xanthohymol has also shown promise as an antiviral agent, with inhibitory activity against several viruses.

| Virus | IC50 (µg/mL) | Reference |

| Bovine Viral Diarrhea Virus (BVDV) | 1.5 - 2.7 | [20] |

| Cytomegalovirus (CMV) | 1.5 - 2.7 | [20] |

| Herpes Simplex Virus-1 (HSV-1) | 1.5 - 2.7 | [20] |

| Herpes Simplex Virus-2 (HSV-2) | 1.5 - 2.7 | [20] |

Key Signaling Pathways Modulated by Xanthohymol

The diverse pharmacological effects of Xanthohymol are mediated through its interaction with multiple intracellular signaling pathways.

NF-κB Signaling Pathway

Xanthohymol is a potent inhibitor of the NF-κB pathway. It has been shown to directly interact with cysteine residues on both IκB kinase (IKK) and the p65 subunit of NF-κB, thereby preventing IκBα phosphorylation and p65 nuclear translocation.[3][7]

STAT3 Signaling Pathway

Xanthohymol has been demonstrated to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell proliferation and survival. This inhibition is achieved by reducing the phosphorylation of STAT3 at Tyr705.[5][21][22]

Notch1 Signaling Pathway

Xanthohymol has been shown to downregulate the Notch1 signaling pathway, which is aberrantly activated in many cancers. It reduces the expression of Notch1 and its downstream targets, such as HES-1, leading to decreased cell proliferation and increased apoptosis.[4][17][23]

ERK1/2 Signaling Pathway

The effect of Xanthohymol on the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway appears to be cell-type specific. In some cancer cells, Xanthohymol suppresses the phosphorylation and activation of ERK1/2 and its downstream targets, leading to cell cycle arrest and apoptosis.[8][11][24]

Experimental Protocols

This section provides an overview of common methodologies used to investigate the pharmacological properties of Xanthohymol.

Cell Culture

Various cancer cell lines are utilized to study the effects of Xanthohymol. Cells are typically maintained in appropriate culture media, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.[8][10][12] It is important to note that Xanthohymol has low water solubility, and its solubility in cell culture media is dependent on the concentration of FBS.[14][25][26][27]

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density.

-

After cell attachment, treat with various concentrations of Xanthohymol for specific time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with Xanthohymol for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Procedure:

-

Lyse Xanthohymol-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, p-STAT3, p-ERK1/2) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

In Vivo Xenograft Tumor Model

-

Principle: To evaluate the in vivo anticancer efficacy of Xanthohymol, human cancer cells are implanted into immunocompromised mice, and the effect of Xanthohymol on tumor growth is monitored.

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells) into the flank of nude mice.

-

Once tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer Xanthohymol (e.g., by oral gavage or intraperitoneal injection) at various doses and schedules.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1][18][26][28][29][30][31][32]

-

Conclusion

Xanthohymol is a multifaceted natural compound with a compelling pharmacological profile. Its potent anticancer, anti-inflammatory, and antioxidant properties, mediated through the modulation of key cellular signaling pathways, underscore its significant therapeutic potential. The data and methodologies presented in this technical guide are intended to support and stimulate further research into the clinical applications of this promising molecule. Continued investigation into its mechanisms of action, bioavailability, and safety will be crucial for translating the preclinical findings into tangible benefits for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. en.wikipedia.org [en.wikipedia.org]

- 7. ashpublications.org [ashpublications.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 18. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 19. researchgate.net [researchgate.net]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. Bioinformatic Study on Effect of Xanthohumol As Bioactive Compound of Hop in the Inhibition of the Mapk/Erk Pathway in Thyroid Cancer [rimpacts.com]

- 28. [PDF] Evaluation on Antioxidant Effect of Xanthohumol by Different Antioxidant Capacity Analytical Methods | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]